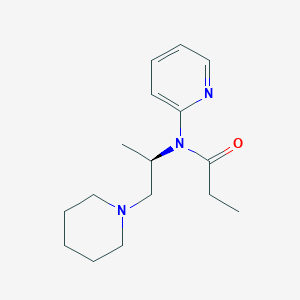
(R)-Propiram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a propionamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide: The enantiomer of the compound, which may have different biological activity and properties.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylacetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylbutyramide: A structurally similar compound with a butyramide group instead of a propionamide group.
Uniqueness
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is unique due to its specific stereochemistry and the presence of both piperidine and pyridine rings
Propriétés
Numéro CAS |
16571-86-1 |
|---|---|
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
Clé InChI |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
SMILES isomérique |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















